molecular formula C14H14FN B7936079 [3-Fluoro-4-(2-methylphenyl)phenyl]methanamine

[3-Fluoro-4-(2-methylphenyl)phenyl]methanamine

Cat. No.: B7936079
M. Wt: 215.27 g/mol
InChI Key: PFSLDTNOGUGCHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Fluoro-4-(2-methylphenyl)phenyl]methanamine is an organic compound that features a fluorine atom and a methyl group attached to a biphenyl structure with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions to form the biphenyl core, followed by selective fluorination and methylation reactions .

Industrial Production Methods

Industrial production of [3-Fluoro-4-(2-methylphenyl)phenyl]methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

[3-Fluoro-4-(2-methylphenyl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

Chemistry

In chemistry, [3-Fluoro-4-(2-methylphenyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics .

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(2-methylphenyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The amine group can participate in various biochemical reactions, modulating the activity of target pathways.

Comparison with Similar Compounds

Similar Compounds

    [4-(Trifluoromethyl)phenyl]methanamine: Similar structure but with a trifluoromethyl group instead of a single fluorine atom.

    [2-Fluoro-4-methylphenyl]methanamine: Similar structure but with the fluorine and methyl groups in different positions.

    [4-Fluoro-2-methylphenyl]methanamine: Similar structure but with the fluorine and methyl groups in different positions.

Uniqueness

The uniqueness of [3-Fluoro-4-(2-methylphenyl)phenyl]methanamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the fluorine and methyl groups in the 3 and 4 positions, respectively, provides distinct steric and electronic effects that can be exploited in various applications.

Properties

IUPAC Name

[3-fluoro-4-(2-methylphenyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-10-4-2-3-5-12(10)13-7-6-11(9-16)8-14(13)15/h2-8H,9,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSLDTNOGUGCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.